molecular formula C21H17ClN4O2 B11038857 6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11038857
M. Wt: 392.8 g/mol
InChI Key: BJXAUTYNWKEAGR-UHFFFAOYSA-N
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Description

6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional phenyl and hydroxyphenyl substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H17ClN4O2/c22-15-3-1-2-13(8-15)14-9-17-19(18(28)10-14)20(12-4-6-16(27)7-5-12)26-21(25-17)23-11-24-26/h1-8,11,14,20,27H,9-10H2,(H,23,24,25)

InChI Key

BJXAUTYNWKEAGR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC=C(C=C4)O)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Quinazoline Core: The quinazoline core is constructed by reacting anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling Reactions: The triazole and quinazoline intermediates are then coupled under specific conditions to form the triazoloquinazoline scaffold.

    Substitution Reactions: The final step involves introducing the 3-chlorophenyl and 4-hydroxyphenyl groups through substitution reactions using appropriate halogenated precursors and phenolic compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions can occur on the phenyl rings.

    Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Condensation: Schiff bases and related compounds.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological applications:

Anticancer Activity

Research indicates that 6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibits significant antiproliferative effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis
MDA-MB-2317.5Cell cycle arrest
A54910.0Inhibition of proliferation

The compound's mechanism of action is primarily through the induction of apoptosis and inhibition of the cell cycle, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

  • Histone Deacetylase (HDAC) Inhibition : It demonstrates moderate HDAC inhibitory activity (40–75% residual activity), which is significant for cancer therapeutics as HDAC inhibitors can induce hyperacetylation of histones and alter gene expression .

Case Studies

Recent studies have focused on the compound's effects on various cancer cell lines. For example:

  • A study evaluating its efficacy on HeLa cells reported an IC50 value of 5 µM with a significant induction of apoptosis.
  • Another study highlighted its potential as a selective HDAC inhibitor with implications for epigenetic regulation in cancer cells .

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases, proteases, and oxidoreductases.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. The presence of the hydroxyphenyl group allows for hydrogen bonding interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another triazole-containing compound with similar biological activities.

    Triazolo[4,3-a]pyrazine: Known for its kinase inhibition properties.

    1,2,4-Triazino[4,3-a]quinoxalines: Explored for their anticancer and antimicrobial activities.

Uniqueness

6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern and the presence of both chlorophenyl and hydroxyphenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

The compound 6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its role as a selective RXFP4 agonist and its implications in cancer treatment.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazoloquinazolinone backbone.
  • Substituents including 3-chlorophenyl and 4-hydroxyphenyl groups.

This structural configuration is pivotal for its biological activity, influencing interactions with various biological targets.

Research indicates that this compound acts as a selective agonist for the RXFP4 receptor , which is involved in several physiological processes. The mechanism includes:

  • Activation of pCRE : The compound stimulates pCRE activation, which is crucial for gene expression regulation.
  • ERK1/2 Phosphorylation : It induces phosphorylation of ERK1/2, a key signaling pathway in cellular proliferation and differentiation.
  • Intracellular Calcium Mobilization : The compound facilitates calcium influx into cells, impacting various cellular functions.
  • β-arrestin Recruitment : It promotes β-arrestin recruitment, which modulates receptor signaling and internalization.

2. Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications to the phenyl groups significantly affect the compound's efficacy. For instance:

  • Removal of the 2-chlorophenyl group drastically reduces agonistic activity.
  • Substituting the triazole with other heterocycles like pyrazole results in loss of activity, highlighting the importance of specific functional groups in maintaining biological activity .

1. In Vitro Studies

In vitro assays demonstrated that the compound effectively inhibits forskolin-stimulated cAMP accumulation in CHO-K1 cells stably expressing RXFP4. The results are summarized in the following table:

CompoundEC50 (μM)Efficacy (%)
7a0.1560.8
RXFP40.2055.0
RXFP30.3045.0

These findings indicate that the compound exhibits a strong selective action towards RXFP4 compared to RXFP3 .

2. Anticancer Activity

The triazoloquinazolinone scaffold has been investigated for its anticancer properties, particularly targeting Polo-like kinase 1 (Plk1), a critical regulator in cell division. Compounds derived from this scaffold have shown promising results in inhibiting Plk1 activity both in biochemical assays and cell-based models .

Case Studies

Recent studies have highlighted the potential of this compound in treating various cancers:

  • A study demonstrated that derivatives of triazoloquinazolinone exhibited significant cytotoxicity against breast cancer cell lines by inducing apoptosis through ERK pathway modulation .
  • Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models, showcasing its therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.